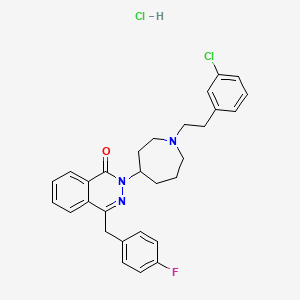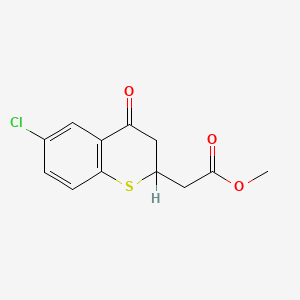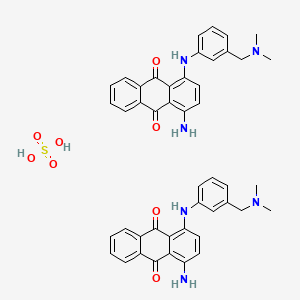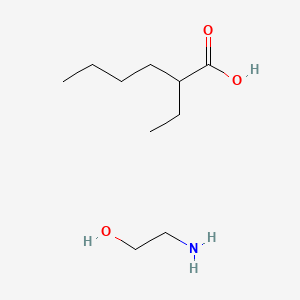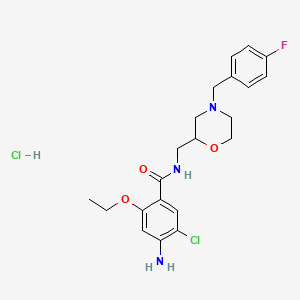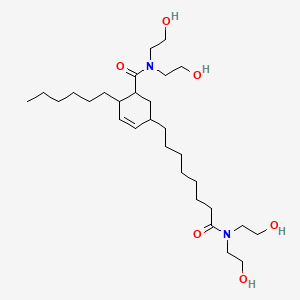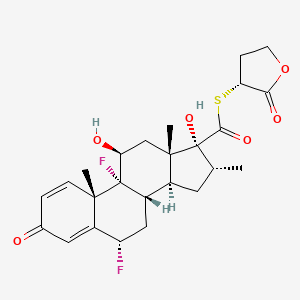
Zoticasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoticasone is a synthetic glucocorticoid receptor agonist. It was initially developed by GSK Plc for the treatment of immune system diseases, respiratory diseases, and infectious diseases . Despite its potential, the development of this compound was discontinued after reaching Phase 2 clinical trials .
Méthodes De Préparation
The synthesis of Zoticasone involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of a steroidal backbone, followed by the introduction of fluorine atoms and other functional groups under specific reaction conditions. Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Zoticasone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce or replace halogen atoms in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Zoticasone has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying glucocorticoid receptor agonists and their chemical properties.
Biology: this compound has been used in research to understand the biological mechanisms of glucocorticoid receptor activation and its effects on immune response.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents and understanding drug-receptor interactions.
Mécanisme D'action
Zoticasone exerts its effects by binding to glucocorticoid receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .
Comparaison Avec Des Composés Similaires
Zoticasone is similar to other glucocorticoid receptor agonists such as fluticasone, budesonide, and mometasone . this compound’s unique chemical structure and fluorine substitutions may offer distinct pharmacokinetic and pharmacodynamic properties. Unlike some of its counterparts, this compound’s development was halted, which limits its availability and application compared to more widely used glucocorticoids.
References
Propriétés
Numéro CAS |
678160-57-1 |
|---|---|
Formule moléculaire |
C25H30F2O6S |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
S-[(3R)-2-oxooxolan-3-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C25H30F2O6S/c1-12-8-14-15-10-17(26)16-9-13(28)4-6-22(16,2)24(15,27)19(29)11-23(14,3)25(12,32)21(31)34-18-5-7-33-20(18)30/h4,6,9,12,14-15,17-19,29,32H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,18-,19+,22+,23+,24+,25+/m1/s1 |
Clé InChI |
OJRPWVDDBGJONP-PQUGYNIPSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S[C@@H]5CCOC5=O)O)C)O)F)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC5CCOC5=O)O)C)O)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


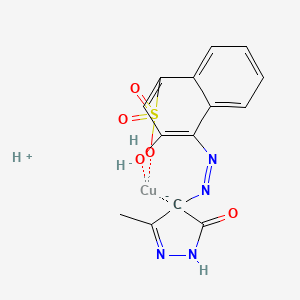

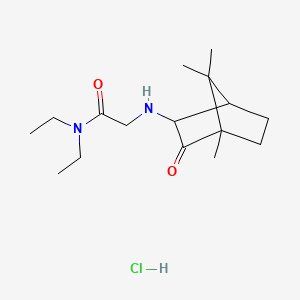
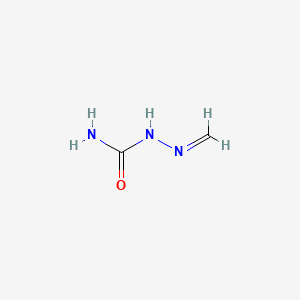
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
